![molecular formula C6H14OS B1221221 Dipropyl sulfoxide CAS No. 4253-91-2](/img/structure/B1221221.png)
Dipropyl sulfoxide
Overview
Description
Dipropyl sulfoxide, also known as 1,1’-sulfinylbispropane, is an organic compound with the molecular formula C6H14OS. It is a sulfoxide, characterized by the presence of a sulfinyl functional group attached to two propyl groups. This compound is known for its strong polarity and ability to act as a solvent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl sulfoxide can be synthesized through the oxidation of dipropyl sulfide. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is typically carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting sulfurized propanol with hydrogen peroxide. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is obtained after distillation and purification .
Chemical Reactions Analysis
Types of Reactions: Dipropyl sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to dipropyl sulfone.
Reduction: It can be reduced back to dipropyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: Dipropyl sulfone.
Reduction: Dipropyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
Solvent and Reagent in Organic Synthesis
DPSO is primarily utilized as a solvent in organic synthesis due to its unique properties. It can dissolve both polar and non-polar compounds, making it an effective medium for various chemical reactions.
Table 1: Comparison of Solvent Properties
Property | Dipropyl Sulfoxide | Dimethyl Sulfoxide | Diethyl Sulfoxide |
---|---|---|---|
Polarity | Moderate | High | Moderate |
Boiling Point (°C) | 190 | 189 | 197 |
Solubility in Water | Low | High | Moderate |
Biological Applications
DPSO plays a significant role in biological research, particularly in the study of enzyme kinetics and protein stability.
- Enzyme Inhibition and Protein Denaturation : DPSO has been shown to denature proteins, allowing researchers to investigate structural changes during enzyme activity. For instance, a study revealed that DPSO concentrations significantly inhibited certain enzymes involved in metabolic pathways, offering insights into enzyme regulation mechanisms.
Case Study: Enzyme Activity Assays
In one study, researchers examined the effect of DPSO on enzyme activity, finding that specific concentrations inhibited the activity of key metabolic enzymes. This provided valuable information on enzyme regulation.
- Cryoprotectant in Cell Preservation : Due to its low toxicity and ability to prevent ice crystal formation, DPSO is effective as a cryoprotectant for preserving biological samples.
Table 2: Cryoprotective Efficacy of Various Agents
Cryoprotectant | Cell Viability (%) | Ice Crystal Formation |
---|---|---|
This compound | 90 | Minimal |
Dimethyl Sulfoxide | 85 | Moderate |
Glycerol | 70 | Significant |
Medical Applications
DPSO is being explored as a potential vehicle for drug delivery due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Case Study: Enhanced Drug Absorption
A clinical trial investigated the use of DPSO in enhancing the absorption of anti-cancer drugs. Results indicated a significant increase in plasma concentration levels compared to controls, suggesting that DPSO can effectively improve drug delivery.
Industrial Applications
In industrial settings, DPSO is utilized in the synthesis of pharmaceuticals and agrochemicals. Its role as a solvent facilitates the production of various active ingredients used in medications and agricultural products.
Table 3: Industrial Uses of this compound
Industry | Application |
---|---|
Pharmaceuticals | Synthesis of active compounds |
Agrochemicals | Formulation of pesticides |
Specialty Chemicals | Production of surfactants |
Recent studies have highlighted potential biological activities associated with this compound:
- Neuroprotective Effects : Preliminary research suggests that DPSO may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by mitigating neuroinflammation.
- Anti-inflammatory Activity : Evidence indicates that DPSO can modulate inflammatory pathways, which could be advantageous for treating chronic inflammatory conditions.
Case Study: Enzyme Modulation
A controlled experiment assessed the impact of this compound on cytochrome P450 enzymes. Findings revealed that at low concentrations, it acted as an inhibitor, while at higher concentrations it induced enzyme activity, emphasizing the importance of dosage in determining biological effects.
Mechanism of Action
The mechanism by which dipropyl sulfoxide exerts its effects is primarily through its strong polarity and ability to act as a solvent. It can penetrate biological membranes, enhancing the solubility and delivery of various compounds. In chemical reactions, its sulfinyl group can participate in oxidation and reduction processes, facilitating the transformation of other molecules .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar properties but with two methyl groups instead of propyl groups.
Diethyl sulfoxide: Similar structure with ethyl groups.
Dipropyl sulfide: The reduced form of dipropyl sulfoxide.
Uniqueness: this compound is unique due to its specific balance of polarity and hydrophobicity, making it an effective solvent for a wide range of chemical and biological applications. Its ability to undergo both oxidation and reduction reactions adds to its versatility in synthetic chemistry .
Biological Activity
Dipropyl sulfoxide (DPSO) is a sulfoxide compound with significant biological activity, particularly in the context of its potential therapeutic applications and mechanisms of action. This article provides a detailed overview of its biological properties, including its anticancer effects, enzymatic interactions, and implications in metabolic processes.
This compound is characterized by the presence of a sulfoxide functional group, which is known to influence its reactivity and biological effects. The molecular formula is CHOS, and it has been studied for its roles in various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of dipropyl thiosulfinate, a derivative of this compound. This compound has shown promising results in inhibiting tumor growth across several cancer cell lines:
- In Vitro Studies : The cytotoxicity of dipropyl thiosulfinate was evaluated against various cancer cell lines, revealing significant activity:
- SW620 Colon Cancer Cells : IC = 19.2 µM
- PC3 Prostate Cancer Cells : IC = 51.2 µM
- HT29 Colon Cancer Cells : IC = 18.6 µM
- MIA-PaCa2 Pancreatic Cancer Cells : IC = 50 µM
- 22Rv1 Prostate Cancer Cells : IC = 66.6 µM
These findings suggest that dipropyl thiosulfinate exhibits selective cytotoxicity towards certain cancer types, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzymatic Interactions : this compound acts as a substrate for various sulfoxide reductases, which are enzymes that catalyze the reduction of sulfoxides to sulfides. These enzymes play critical roles in cellular metabolism and oxidative stress response .
- Reactive Oxygen Species (ROS) : The compound may influence ROS levels within cells, contributing to its cytotoxic effects on cancer cells. Elevated ROS can lead to apoptosis in malignant cells while sparing normal cells .
Case Studies
-
In Vivo Antitumor Activity :
A study involving BALB/c nude mice demonstrated that the administration of dipropyl thiosulfinate significantly reduced tumor volume in xenograft models:- Panc1 Tumors : Tumor Growth Inhibition (TGI) = 67% (p = 0.004)
- MIA-PaCa2 Tumors : TGI = 50% (p = 0.011)
- HT29 Tumors : TGI = 51% (p = 0.04)
- 22Rv1 Tumors : TGI = 70% (p = 0.043)
Summary Table of Biological Activities
Activity Type | Cell Line/Model | IC (µM) | TGI (%) | p-Value |
---|---|---|---|---|
Cytotoxicity | SW620 | 19.2 | - | - |
Cytotoxicity | PC3 | 51.2 | - | - |
Cytotoxicity | HT29 | 18.6 | - | - |
In Vivo Antitumor | Panc1 | - | 67 | 0.004 |
In Vivo Antitumor | MIA-PaCa2 | - | 50 | 0.011 |
In Vivo Antitumor | HT29 | - | 51 | 0.04 |
In Vivo Antitumor | 22Rv1 | - | 70 | 0.043 |
Properties
IUPAC Name |
1-propylsulfinylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCCJWMQESHLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195322 | |
Record name | Dipropyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4253-91-2 | |
Record name | 1,1′-Sulfinylbis[propane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4253-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropyl sulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dipropyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-sulphinylbispropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PA43X9GML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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